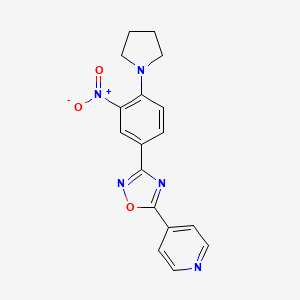
3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as DMOM, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of phenylbenzamides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It has been found to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This compound also has an inhibitory effect on the reuptake of serotonin, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal growth and survival. This compound has also been found to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making. Additionally, this compound has been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is a highly selective ligand for the 5-HT2A receptor, which allows for precise targeting of this receptor in experiments. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure to the receptor. However, this compound has some limitations for lab experiments. It has a low water solubility, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's anti-inflammatory effects may make it a promising candidate for the treatment of these diseases. Another potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate system. Finally, there is a need for further research on the potential toxicity of this compound, particularly with regards to long-term exposure.
Métodos De Síntesis
3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 3,5-dimethoxybenzoic acid, which is then converted into 3,5-dimethoxybenzoyl chloride. The next step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 4-aminophenylacetic acid to form 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetic acid. Finally, this compound is synthesized by reacting 3,5-dimethoxybenzoyl chloride with 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetic acid in the presence of a base.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This compound has been used as a tool to study the role of the 5-HT2A receptor in various physiological and behavioral processes. It has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-19-18(25-21-11)12-4-6-14(7-5-12)20-17(22)13-8-15(23-2)10-16(9-13)24-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYCPZVZDNYHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)


![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)



![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)



